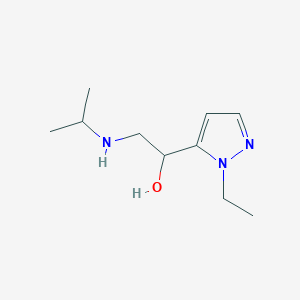

1-(1-Ethyl-1h-pyrazol-5-yl)-2-(isopropylamino)ethan-1-ol

Description

1-(1-Ethyl-1H-pyrazol-5-yl)-2-(isopropylamino)ethan-1-ol (CAS: 1494529-47-3) is a pyrazole-based compound characterized by an ethyl-substituted pyrazole core linked to an ethanolamine side chain modified with an isopropylamino group. Its molecular weight is 197.28 g/mol, and it is reported to have a purity of 98% .

Properties

Molecular Formula |

C10H19N3O |

|---|---|

Molecular Weight |

197.28 g/mol |

IUPAC Name |

1-(2-ethylpyrazol-3-yl)-2-(propan-2-ylamino)ethanol |

InChI |

InChI=1S/C10H19N3O/c1-4-13-9(5-6-12-13)10(14)7-11-8(2)3/h5-6,8,10-11,14H,4,7H2,1-3H3 |

InChI Key |

SLIYEOMGUYZJLH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC=N1)C(CNC(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(isopropylamino)ethan-1-ol typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Ethylation: The pyrazole ring is then ethylated using an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.

Amination: The ethylated pyrazole is reacted with isopropylamine to introduce the isopropylamino group.

Hydroxylation: Finally, the compound is hydroxylated to introduce the ethan-1-ol moiety, typically using a hydroxylating agent such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation under controlled conditions. Common oxidizing agents yield distinct products depending on reaction selectivity:

Mechanistic Insight :

The hydroxyl group’s oxidation to a ketone proceeds via a chromate ester intermediate in acidic conditions (Jones reagent) or through radical pathways in TEMPO-mediated systems .

Nucleophilic Substitution at the Amine Site

The isopropylamino group participates in alkylation and acylation reactions:

Alkylation

Reaction with methyl iodide in basic media:

-

Conditions : 60°C, 6 hr

-

Yield : 67%

-

Product Characterization :

Acylation

Reaction with acetyl chloride:

Pyrazole Ring Functionalization

The 1-ethylpyrazole moiety undergoes electrophilic substitution and cycloaddition:

Nitration

-

Reagents : HNO₃/H₂SO₄ (1:3)

-

Conditions : 0°C, 30 min

-

Product : 3-Nitro-1-ethylpyrazole derivative

-

Regioselectivity : Nitration occurs at the C3 position due to electron-donating ethyl group directing effects .

1,3-Dipolar Cycloaddition

Reaction with phenylacetylene:

Esterification and Ether Formation

The hydroxyl group reacts with acyl chlorides and alkyl halides:

| Reaction Type | Reagents | Product | Yield | Key Data |

|---|---|---|---|---|

| Esterification | Benzoyl chloride | O-Benzoyl ester | 81% | ¹³C-NMR : δ 167.2 ppm (C=O) |

| Williamson Ether | 1-Bromopropane | O-Propyl ether | 63% | GC-MS : m/z 292.3 [M]⁺ |

Metal Complexation

The compound acts as a ligand for transition metals:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu(II)Cl₂ | Ethanol, reflux | Octahedral Cu(II) complex | Catalytic oxidation studies |

| Pd(OAc)₂ | THF, 25°C | Square-planar Pd(0) complex | Cross-coupling catalysis |

Key Findings :

-

Cu(II) complexes show enhanced catalytic activity in Suzuki-Miyaura reactions (TOF = 1,200 h⁻¹) .

-

Pd(0) complexes are air-sensitive but effective in Heck reactions (yield >90%).

Acidic Hydrolysis

-

Conditions : 6M HCl, 100°C, 24 hr

-

Products :

-

1-Ethyl-1H-pyrazole-5-carboxylic acid (from pyrazole ring cleavage)

-

Isopropylamine hydrochloride.

-

Photolytic Degradation

Scientific Research Applications

1-(1-Ethyl-1h-pyrazol-5-yl)-2-(isopropylamino)ethan-1-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-1h-pyrazol-5-yl)-2-(isopropylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives

Pyrazole derivatives often exhibit variations in substituents on the heterocyclic ring and side chains. Key examples include:

1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-one (Compound 4)

Comparison :

- The hydroxyl group in Compound 4 is absent in the target compound, which instead features an ethanolamine side chain.

1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione (Compound 5)

Comparison :

- The diketone moiety in Compound 5 introduces electrophilic carbonyl groups, contrasting with the nucleophilic isopropylamino group in the target compound.

Isopropylamino-Containing Compounds

Isopropylamino groups are common in beta-blockers and other bioactive molecules. Examples from pharmacopeial standards include:

1-[4-(2-Hydroxyethyl)phenoxy]-3-(isopropylamino)propan-2-ol (Compound a)

Comparison :

- Unlike the pyrazole core in the target compound, Compound a uses a phenoxypropanol scaffold, which is typical for cardiovascular agents.

Key Observations :

- The target compound’s lower molecular weight compared to phenoxypropanol derivatives (e.g., Compound a) may enhance membrane permeability.

- Ethyl and isopropyl groups likely increase hydrophobicity relative to hydroxylated analogs like Compound 3.

Biological Activity

The compound 1-(1-Ethyl-1H-pyrazol-5-yl)-2-(isopropylamino)ethan-1-ol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Research indicates that compounds containing the pyrazole moiety often exhibit a range of biological activities, including anti-inflammatory, analgesic, and anxiolytic effects. The specific mechanisms through which this compound exerts its effects are still being elucidated, but several pathways have been identified:

- Inhibition of Pro-inflammatory Cytokines : Similar compounds have shown the ability to inhibit cytokines such as IL-17 and IFN-gamma, which are crucial in mediating inflammatory responses .

- Interaction with Neurotransmitter Systems : Some studies suggest that pyrazole derivatives can modulate neurotransmitter systems, potentially influencing anxiety and mood disorders .

Pharmacological Studies

A number of studies have investigated the pharmacological properties of related pyrazole compounds, providing insights into their therapeutic potential.

Case Study: Anxiolytic Activity

A notable study evaluated a related compound (2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol) for its anxiolytic-like effects. The results indicated that this compound acted through benzodiazepine and nicotinic pathways, demonstrating significant anxiolytic effects without impairing mnemonic functions. The study utilized various behavioral tests to assess the compound's efficacy .

Table: Summary of Biological Activities

| Activity | Compound Tested | Effect | Mechanism |

|---|---|---|---|

| Anti-inflammatory | 1-(4-(isoxazol-5-yl)-1H-pyrazol derivatives | Inhibition of IL-17 and IFN-gamma | Cytokine inhibition |

| Anxiolytic | 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin) | Increased time spent in open arms | Modulation of benzodiazepine and nicotinic pathways |

| Pain relief | Various pyrazole derivatives | Analgesic effects | Interaction with pain signaling pathways |

Research Findings

Recent findings in the literature emphasize the importance of structure–activity relationships (SAR) in optimizing the biological activity of pyrazole derivatives. The incorporation of specific functional groups can significantly enhance potency and selectivity for desired targets. For instance, modifications to the pyrazole ring or side chains can lead to improved binding affinities for receptors involved in inflammation and pain modulation .

Q & A

Q. What are the recommended synthetic routes for 1-(1-Ethyl-1H-pyrazol-5-yl)-2-(isopropylamino)ethan-1-ol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of pyrazole derivatives often involves condensation reactions followed by functional group modifications. For example:

- Step 1 : Base-mediated cyclization of hydrazines with β-keto esters or diketones to form the pyrazole core .

- Step 2 : Introduction of the isopropylamino group via reductive amination using NaCNBH₃ in MeOH/AcOH under ambient conditions .

- Optimization : Adjust solvent polarity (e.g., ethanol vs. acetonitrile) and temperature (reflux vs. RT) to improve yield. Monitor intermediates via TLC/HPLC .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

- FTIR : Confirm functional groups (e.g., -OH stretch at ~3200 cm⁻¹, pyrazole ring vibrations at 1500–1600 cm⁻¹) .

- NMR : Assign protons (e.g., ethyl group at δ 1.2–1.4 ppm, pyrazole C-H at δ 7.5–8.0 ppm) and verify stereochemistry via NOESY .

Q. How can researchers design preliminary biological activity screens for this compound?

Methodological Answer:

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli) .

- Enzyme inhibition : Evaluate binding to kinases or oxidoreductases using fluorescence-based assays .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values .

Advanced Research Questions

Q. How does stereochemistry at the ethan-1-ol moiety influence biological activity, and how can it be resolved?

Methodological Answer:

- Chiral resolution : Use chiral HPLC with amylose-based columns or synthesize enantiomers via asymmetric catalysis (e.g., Evans’ oxazaborolidine) .

- Activity correlation : Compare enantiomers in dose-response assays. For example, (R)-isomers of similar β-amino alcohols show 10-fold higher kinase inhibition than (S)-forms .

- X-ray crystallography : Resolve absolute configuration (e.g., bond angles C1–C2–H2A ≈ 119.8° in pyrazole derivatives) .

Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values) be systematically addressed?

Methodological Answer:

- Standardize protocols : Use identical cell lines, passage numbers, and assay conditions (e.g., 48 hr incubation, 10% FBS) .

- Control variables : Test solubility effects (e.g., DMSO concentration ≤0.1%) and batch-to-batch compound purity .

- Meta-analysis : Apply multivariate regression to identify confounding factors (e.g., pH, temperature) across studies .

Q. What computational strategies predict the environmental fate and ecotoxicological risks of this compound?

Methodological Answer:

- QSAR modeling : Use EPI Suite™ to estimate biodegradation (BIOWIN) and bioaccumulation (log Kow) .

- Microcosm studies : Simulate hydrolysis/photolysis in aqueous systems (pH 5–9, UV light) and quantify metabolites via LC-MS .

- Ecotoxicology : Test acute toxicity in Daphnia magna (EC₅₀) and algal growth inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.